Deguelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide to Deguelin: Natural Sources, Mechanisms of Action, and Research Methodologies

Natural Sources, Phytochemistry & Extraction

Primary Plant Sources

Table 1: Natural Plant Sources of Deguelin

| Plant Source | Family | Part Containing this compound | Traditional Use |

|---|---|---|---|

| Mundulea sericea (Willd.) A. Chev. | Fabaceae | Bark [1] [2] | Insecticide, Traditional Medicine |

| Derris trifoliata Lour. | Fabaceae | Roots [1] [2] | Fish Poison, Insecticide |

| Derris elliptica (Wall.) Benth. | Fabaceae | Roots [3] | Commercial Insecticide (Cubé Resin) |

| Tephrosia vogelii Hook. F. | Fabaceae | Young Leaves [1] [2] | Fish Poison, Pesticide |

| Millettia pachycarpa Benth. | Fabaceae | Seeds [1] [2] | Insecticide |

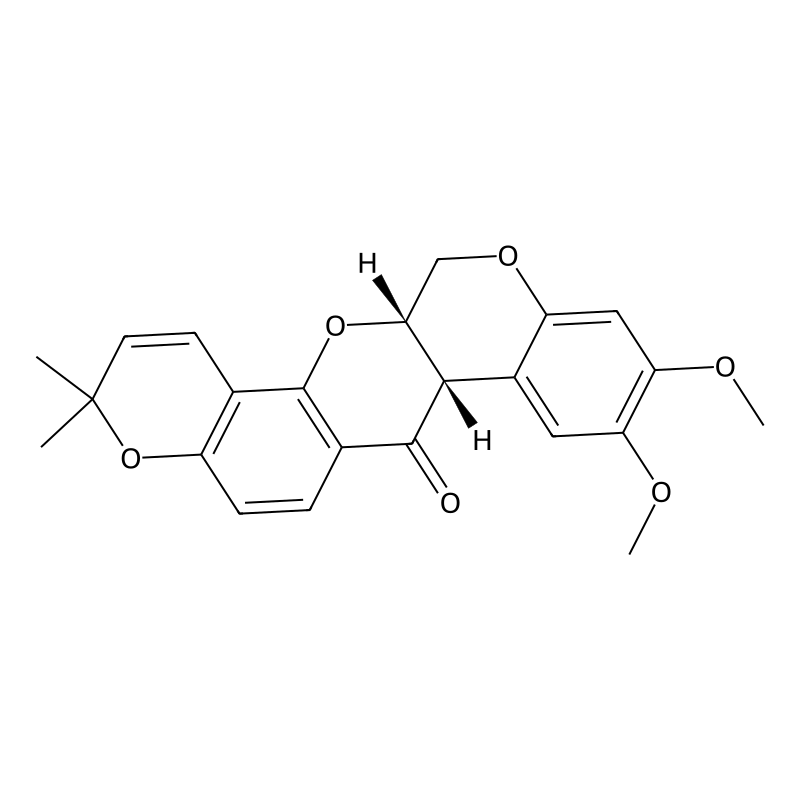

This compound is a natural rotenoid belonging to the flavonoid family, structurally characterized by a rigid pentacyclic framework comprising five rings (A-E) [1]. The compound's chemical definition is (7aS,13aS)-13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6ʹ,5ʹ-3]pyran-7(7aH)-one, with a molecular formula of C₂₃H₂₂O₆ and a molecular weight of 394.42 Da [2] [4]. The A-ring contains methoxy groups at positions C9 and C10 that are crucial for biological activity, while the DE-ring system forms a distinctive pharmacophore essential for maintaining overall bioactivity [1] [5]. Despite its biological significance, the extraction efficiency of natural this compound from plant materials remains insufficient for large-scale applications, making chemical synthesis a viable and efficient alternative [1].

Anticancer Mechanisms & Signaling Pathways

This compound demonstrates multifaceted anticancer activity by simultaneously targeting multiple critical signaling pathways and cellular processes, making it a promising multi-target agent against various malignancies [1] [2].

Key Signaling Pathways Targeted by this compound

Diagram 1: Key Signaling Pathways Targeted by this compound in Cancer Cells

This compound's multi-target mechanism disrupts cancer cell proliferation and survival.

Primary Molecular Targets and Effects

Table 2: Molecular Targets and Anticancer Mechanisms of this compound

| Target Category | Specific Targets | Observed Effects |

|---|---|---|

| Signaling Pathways | PI3K/Akt, NF-κB, Wnt, AMPK, MAPK/ERK [1] [4] | Suppressed proliferation, induced apoptosis [1] |

| Apoptosis Regulators | Caspase-3, -8, -9; Survivin [1] | Activation of apoptotic pathways [1] |

| Cell Cycle Regulators | Cyclin D1, Cyclin E, p27, pRb [1] [6] | G1/S and G2/M phase arrest [1] [6] |

| Angiogenesis Factors | HIF-1α, VEGF, VEGFR, PECAM-1 [1] [5] | Inhibition of tumor angiogenesis [1] |

| Metastasis Markers | MMPs, FAK [1] | Suppressed invasion and metastasis [1] |

| Chaperone Proteins | Hsp90 (C-terminal domain) [1] [5] | Degradation of oncogenic client proteins [1] |

| Enzymes | Ornithine Decarboxylase (ODC) [2] | Reduced polyamine synthesis, decreased Rac1 activity [2] |

The PI3K/AKT pathway represents one of the most significantly inhibited pathways by this compound. In DA-resistant prolactinoma cells, this compound concentration-dependently inhibited cell viability with IC₅₀ values of 0.1518 µM in GH3 cells and 0.2381 µM in MMQ cells, effectively suppressing prolactin synthesis and promoting apoptosis through inhibition of the PI3K/AKT/CREB3L1 axis [2]. This compound also directly binds to and inhibits Ornithine Decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby competitively inhibiting putrescine production and reducing levels of active Rac1 [2].

As an Hsp90 inhibitor, this compound uniquely targets the C-terminal ATP-binding domain rather than the N-terminal domain targeted by most conventional Hsp90 inhibitors, potentially offering a distinct toxicity profile [1] [5]. This binding disrupts the Hsp90 chaperone function, leading to proteasomal degradation of client proteins including HIF-1α, Akt, and other oncogenic drivers [5].

Experimental Protocols & Research Methodologies

In Vitro Anticancer Activity Assessment

Protocol: Cell Viability and Proliferation Assays

- Cell Lines: Human cancer cell lines (e.g., H1299 lung carcinoma, RKO colorectal carcinoma, GH3 and MMQ prolactinoma cells) [1] [2]

- Treatment: this compound dissolved in DMSO with final concentration typically not exceeding 0.1% (v/v) [2] [7]

- Viability Assay: Cell Counting Kit-8 (CCK-8) or MTT assay after 48 hours of treatment [2]

- Analysis: Measure absorbance at 450nm (CCK-8) [2] or 570nm (MTT)

- Data Processing: Calculate cell viability as (ODₑₓₚₑᵣᵢₘₑₙₜₐₗ - ODᵦₗₐₙₖ)/(OD𝒸ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100% [2]

- Alternative Method: CellTiter-Glo Luminescent Cell Viability Assay measuring ATP content [2]

Protocol: Apoptosis Analysis via Flow Cytometry

- Staining: FITC Annexin V and Propidium Iodide (PI) using commercial apoptosis detection kits [2]

- Procedure: Harvest this compound-treated cells, wash with PBS, resuspend in binding buffer, incubate with Annexin V-FITC and PI for 15 minutes in dark [2]

- Analysis: Flow cytometry within 1 hour of staining

- Quantification: Differentiate early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Protocol: Cell Cycle Analysis

- Fixation: Cold ethanol (70%) overnight at -20°C

- Staining: Cell Cycle Kit with Propidium Iodide (PI) following manufacturer's protocol [2]

- Analysis: Flow cytometry with appropriate excitation and emission filters

- Data Interpretation: Determine percentage of cells in G0/G1, S, and G2/M phases using computational modeling software

In Vivo Efficacy Evaluation

Protocol: Murine Xenograft Models

- Animals: Female nude mice (e.g., BALB/c strain) [2]

- Tumor Inoculation: Subcutaneous injection of cancer cells (e.g., 5×10⁶ GH3 cells) into flank region [2]

- Treatment Regimen: Intraperitoneal administration of this compound at 4 mg/kg every other day for two weeks [2]

- Monitoring: Regular measurement of tumor dimensions using calipers

- Tumor Volume Calculation: (Length × Width²)/2

- Endpoint Analysis: Tumor extraction, weighing, and histological examination [2]

Protocol | Allergic Airway Inflammation Model (for Anti-inflammatory Studies)

- Animals: Male BALB/c mice (4-6 weeks old, 20-22g) [7]

- Sensitization: Intraperitoneal injection of 25μg OVA in 0.1 mL alum on days 0 and 14 [7]

- Challenge: 2% OVA aerosol for 20 minutes on days 21, 22, and 23 via ultrasonic nebulizer [7]

- Treatment: this compound (1mg/kg or 4mg/kg) administered intraperitoneally 1 hour before each OVA challenge [7]

- Control Groups: Vehicle control (saline) and positive control (dexamethasone, 1mg/kg) [7]

- Analysis: Assessment of inflammatory cell recruitment, lung tissue histology, airway hyperresponsiveness, and serum immunoglobulin levels [7]

Molecular Interaction Studies

Protocol | Computational Docking and Dynamics

- Protein Preparation: Retrieve crystal structures from PDB (e.g., Cyclin D1: 2W96; Cyclin E: 2AST) [6]

- Ligand Preparation: Energy minimization of this compound and derivatives using Steepest Descent method and Universal Force Field (UFF) [6]

- Docking Simulation: Perform with AutoDockVina or similar software [6]

- Virtual Screening: Rank compounds based on binding energy and number of hydrogen bonds [6]

- Molecular Dynamics: 100ns simulation using GROMACS or similar package [6]

- Trajectory Analysis: Calculate RMSD, RMSF, and other parameters to assess complex stability [6]

Protocol | Ornithine Decarboxylase (ODC) Activity Assay

- Principle: Measure conversion of [³H]ornithine to [³H]putrescine [2]

- Procedure: Incubate cell lysates or purified ODC with this compound and [³H]ornithine

- Detection: Separate [³H]putrescine by chromatography or extraction methods

- Analysis: Quantify putrescine production by scintillation counting

- Competition Studies: Evaluate this compound's direct binding to ODC by measuring putrescine reduction [2]

Toxicity Profile & Structure Optimization Strategies

Neurotoxicity Concerns

A significant challenge in this compound's therapeutic development is its potential neurotoxicity. This compound inhibits mitochondrial complex I (ubiquinone oxidoreductase), leading to impaired mitochondrial function and cellular damage in dopaminergic neurons [1] [4]. This inhibition results in Parkinsonian-like syndromes through inhibition of tyrosine hydroxylase and activation of the Src/STAT signaling pathway, which promotes phosphorylation of α-synuclein - a key event in Parkinson's disease pathogenesis [1]. These effects occur particularly at elevated concentrations, limiting this compound's clinical application [1] [5].

Structure-Activity Relationship (SAR) and Derivative Development

Diagram 2: Structural Modification Strategies for this compound Derivatives

Rational structural optimization of this compound aims to reduce toxicity while maintaining efficacy.

Table 3: this compound Derivatives and Their Improved Profiles

| Compound | Structural Features | Biological Activity | Toxicity Profile |

|---|---|---|---|

| L80 [1] [5] | Modified B/C rings, targets Hsp90 C-terminal domain | Maintains antiproliferative and apoptotic activity; disrupts Hsp90 chaperone cycle [1] [5] | Markedly reduced cytotoxicity in HT-22 cells compared to this compound [1] |

| SH-1242 [1] | Optimized C7 position substituents | Significant antitumor efficacy in vivo [1] | Substantially minimized neurotoxic effects [1] |

| Compound 36 [5] | Preserved 2,2-dimethyl-2H-chromene moiety and methoxy groups | Cytotoxicity IC₅₀ of 0.14 μM against H1299 cell line [5] | Not specified |

| Compound 37 [5] | Modified D/E ring framework | Cytotoxicity IC₅₀ of 0.49 μM against H1299 cell line [5] | Not specified |

Research indicates that the 2,2-dimethyl-2H-chromene moiety and methoxy groups at the C9 and C10 positions are critical for this compound's activity [5]. Modifications at the C7 position significantly affect the compound's antitumor efficacy against cancer cells [1]. The development of derivatives focusing on the C-terminal domain of Hsp90 rather than the N-terminal domain has yielded compounds with reduced toxic effects while maintaining anticancer activity [1].

Pharmacokinetic Profile and Future Research Directions

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Administration Route |

|---|---|---|

| Mean Residence Time (MRT) | 6.98 h | Intravenous (0.25 mg/kg) [4] |

| Terminal Half-Life (t₁/₂) | 9.26 h | Intravenous (0.25 mg/kg) [4] |

| Area Under Curve (AUC) | 57.3 ng·h/mL | Intravenous (0.25 mg/kg) [4] |

| Total Clearance (Cl) | 4.37 L/h·kg | Intravenous (0.25 mg/kg) [4] |

| Volume of Distribution (Vss) | 30.46 L/kg | Intravenous (0.25 mg/kg) [4] |

| Elimination Route | Feces: 58.1%; Urine: 14.4% (within 5 days) | Intragastric (4 mg/kg) [4] |

| Tissue Distribution (i.v.) | Heart > fat > mammary gland > colon > liver > kidney > brain > lung [4] | Intravenous |

| Tissue Distribution (i.g.) | Perirenal fat > heart > mammary gland > colon > kidney > liver > lung > brain > skin [4] | Intragastric |

In rats, this compound demonstrates a relatively long terminal half-life of approximately 9.26 hours following intravenous administration, with a large volume of distribution (30.46 L/kg at steady state) indicating extensive tissue penetration [4]. The compound is primarily eliminated through fecal excretion (58.1% within 5 days), with urinary excretion accounting for only 14.4% of the administered dose [4]. Tissue distribution studies reveal significant concentration in heart tissue and adipose deposits following both intravenous and intragastric administration, while distribution to the brain is relatively limited [4].

Current Challenges and Future Perspectives

Despite this compound's promising anticancer potential, several challenges remain before its clinical translation:

- Neurotoxicity Mitigation: Parkinsonian-like side effects at higher doses necessitate careful dosing strategies or prodrug approaches [1] [4]

- Bioavailability Optimization: Poor aqueous solubility may limit oral bioavailability, requiring formulation advancements

- Therapeutic Index Improvement: Structural optimization continues to enhance selectivity for cancer cells over normal cells

- Combination Therapy Protocols: Synergistic effects with conventional chemotherapy and radiotherapy require further investigation [1]

- Biomarker Identification: Predictive biomarkers for patient selection and treatment response monitoring need development

References

- 1. This compound's Anticancer Bioactivity: Challenges and ... [frontiersin.org]

- 2. This compound inhibits growth and prolactin synthesis in ... [nature.com]

- 3. Phytochemical Constituents and Biological Effects of Derris ... [plantaescientia.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. Molecular interaction studies of this compound and its ... [nature.com]

- 7. This compound Attenuates Allergic Airway Inflammation via ... [pmc.ncbi.nlm.nih.gov]

Deguelin's Molecular Mechanism of Action as an Hsp90 Inhibitor

References

- 1. Development of a novel Hsp NCT-50 as a potential... 90 inhibitor [nature.com]

- 2. Synthesis and biological evaluation of C-ring truncated ... [sciencedirect.com]

- 3. SNU Open Repository and Archive: this compound analogues, L80 and... [s-space.snu.ac.kr]

- 4. Combination Strategies with HSP90 Inhibitors in Cancer ... [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel ... [pubmed.ncbi.nlm.nih.gov]

- 6. Novel B, C-ring truncated this compound derivatives reveals as potential... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound's Anticancer Bioactivity: Challenges and ... [frontiersin.org]

- 8. Assessment of Hsp90β-selective inhibitor safety and on- ... [nature.com]

Deguelin molecular targets PI3K/Akt NF-κB Wnt pathways

Mechanisms of Action: A Detailed Look

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism, and its dysregulation is common in cancer [1]. Deguelin exerts a potent inhibitory effect on this pathway through several interconnected mechanisms:

- Hsp90 Inhibition: this compound directly binds to the ATP-binding pocket of Hsp90α, a molecular chaperone required for the stability and function of numerous client proteins, including Akt itself [2]. This binding impairs Hsp90 function, leading to the proteasomal degradation of key oncogenic clients such as HIF-1α, VEGF, and PI3K [2] [3].

- Akt Phosphorylation and Downstream Effects: Treatment with this compound results in reduced levels of phosphorylated (active) Akt [4]. This inhibition disrupts downstream survival signals, leading to the activation of pro-apoptotic proteins and suppression of tumor growth, as demonstrated in prolactinoma xenograft models [4].

The following diagram illustrates how this compound targets the PI3K/Akt pathway:

This compound inhibits the PI3K/Akt pathway via Hsp90 binding and direct Akt suppression.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, cell survival, and proliferation. This compound effectively blocks the activation of this pathway [3] [5]:

- Inhibition of IKK and Nuclear Translocation: this compound prevents the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the inhibitory protein IκBα. With IκBα intact, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes [3] [5] [2].

- Downregulation of Anti-Apoptotic Genes: By suppressing NF-κB activity, this compound downregulates the expression of anti-apoptotic genes, thereby sensitizing cancer cells to programmed cell death [3].

Wnt/β-Catenin Signaling Pathway

This compound also interferes with the Wnt/β-catenin pathway, which is crucial for cell fate and is often hyperactive in cancers:

- Promotion of β-Catenin Degradation: this compound promotes the glycogen synthase kinase-3β (GSK-3β)-mediated phosphorylation and subsequent degradation of β-catenin. This prevents β-catenin from accumulating in the nucleus and activating transcription of oncogenes like c-Myc and cyclin D1 [2].

Experimental Evidence & Protocols

Recent studies provide robust experimental data and methodologies validating this compound's mechanisms. The following table summarizes key experimental findings from a 2025 study on dopamine agonist-resistant prolactinomas [4].

| Experimental Method | Cell Lines / Model | Key Findings |

|---|---|---|

| CCK-8 Cell Viability Assay | GH3, MMQ rat prolactinoma cells | IC₅₀: 0.1518 µM (GH3), 0.2381 µM (MMQ); concentration-dependent inhibition [4] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Cell culture supernatants, animal serum | Significant reduction in prolactin (PRL) secretion after this compound treatment [4] |

| Flow Cytometry | GH3, MMQ cells | Promotion of apoptosis and induction of cell cycle arrest [4] |

| Network Pharmacology & Transcriptomic Analysis | GH3 cells | Identified Ornithine Decarboxylase (ODC) as a direct target; PI3K/AKT signaling as crucial pathway [4] |

| In Vivo Xenograft Study | GH3 xenograft in nude mice | Administered 4 mg/kg this compound (i.p., every other day for 2 weeks); significantly inhibited tumor growth; reduced AKT phosphorylation and CREB3L1 levels in tumors [4] |

Detailed Experimental Protocol

Based on the cited study, here is a detailed methodology for evaluating this compound's effects in vitro [4]:

- Cell Culture: Use prolactinoma cell lines (e.g., GH3, MMQ). Culture in high-glucose DMEM supplemented with 10% fetal bovine serum. Maintain cells at 37°C in a 5% CO₂ atmosphere and passage them before reaching 80% confluence, keeping cultures within 20 passages.

- Cell Viability Assay (CCK-8):

- Plate cells in 96-well plates at a density of 20,000 cells per well in 100 µL of medium.

- Expose cells to a range of this compound concentrations (e.g., 0 - 1 µM) for 48 hours.

- Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.

- Measure the optical density (OD) at 450 nm using a microplate reader.

- Calculate cell viability as a percentage: (ODₑₓₚᵣₜₐₗ - ODᵦₗₐₙₖ) / (OD꜀ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%.

- Apoptosis and Cell Cycle Analysis (Flow Cytometry):

- Harvest this compound-treated and control cells by trypsinization.

- For apoptosis, stain cells using a FITC Annexin V/propidium iodide (PI) kit according to the manufacturer's protocol.

- For cell cycle analysis, fix cells in 70% ethanol, then treat with RNase and stain with PI.

- Analyze stained cells using a flow cytometer to determine the percentages of cells in early/late apoptosis and different phases of the cell cycle.

Challenges and Future Directions

Despite its promising profile, the clinical development of this compound faces challenges, primarily concerning its potential neurotoxicity. This compound inhibits mitochondrial complex I, which can lead to Parkinsonian-like symptoms [3] [5]. Current research is focused on structural optimization to create derivatives with improved safety profiles.

- Structural Modification: Scientists are synthesizing this compound derivatives to reduce toxicity while retaining anticancer efficacy. For example, derivative SH-1242 was designed to interact with the C-terminal domain of Hsp90 instead of the N-terminal domain, which has shown significantly reduced neurotoxic effects while maintaining potent antitumor activity [3] [5].

- Synergistic Potential: this compound shows promise in combination therapies. Studies report it can synergize with conventional chemotherapy drugs like doxorubicin and cisplatin to enhance cancer cell death, potentially by downregulating survival proteins or inhibiting protective autophagy [2].

References

- 1. PI3K / Akt Signaling [cellsignal.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound's Anticancer Bioactivity: Challenges and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits growth and prolactin synthesis in ... [nature.com]

- 5. This compound's Anticancer Bioactivity: Challenges and ... [frontiersin.org]

what is the role of Deguelin in mitochondrial complex I inhibition

Experimental Evidence & Protocols

Key experiments establishing deguelin's mechanism involve assessing mitochondrial function, cell viability, and genetic rescue.

- Oxygen Consumption Rate (OCR) Analysis: A standard method uses the Seahorse Metabolic Analyzer. In experiments, this compound treatment caused a strong, dose-dependent blockade of basal and ATP-linked OCR in both intact and permeabilized cells. Contribution of complex I specifically is tested by supplying substrates like pyruvate, which showed this compound inhibits CI-driven, but not CII-driven, respiration [1].

- Cell Viability and IC50 Determination: The OmniLog Biolog platform can be used for continuous viability measurement. Cells are seeded in 96-well plates coated with this compound, and a tetrazolium dye reduction is measured over 24-48 hours. Viability assays like CellTiter-Glo are also used to calculate half-maximal inhibitory concentration and demonstrate selective killing of Pten-null over Pten-WT cells [1] [2].

- Genetic Rescue of Complex I Function: To confirm on-target effect, introduce yeast NDI1 gene, which is a single-subunit, rotenone/deguelin-insensitive alternative NADH dehydrogenase. Expression of NDI1 in this compound-treated cells rescues mitochondrial respiration and cell viability, proving that CI inhibition is necessary and sufficient for this compound's cytotoxic effect [1].

- Assessment of Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 with flow cytometry or confocal microscopy. This compound treatment collapses the MMP, indicated by a shift from red (JC-1 aggregates, high MMP) to green fluorescence (JC-1 monomers, low MMP) [3].

- Visualizing Mitochondrial Morphology: MitoTracker staining and super-resolution confocal microscopy show that this compound induces extensive mitochondrial fragmentation, a hallmark of severe mitochondrial dysfunction [1].

Quantitative Data Summary

The table below consolidates key quantitative findings from experimental studies.

| Experimental Model/Cell Type | Key Finding | Reported Values / Dosages |

|---|---|---|

| Pten-/-, Trp53-/- Fibroblasts [1] | Selective killing of Pten-null cells vs. wild-type | Up to 500-fold higher selectivity for Pten-null cells [1] |

| Vemurafenib-Resistant Melanoma (A2058R, A375R) [2] | Inhibition of cell proliferation | Effective at micromolar (µM) concentrations in viability assays [2] |

| Oxygen Consumption Rate (OCR) [1] | Inhibition of mitochondrial respiration | Strong blockade at various concentrations in intact/permeabilized cells [1] |

| C. elegans Lifespan [4] | Lifespan extension | Extended lifespan at 1-10 µM in a dose-dependent manner [4] |

Mechanisms of Action and Signaling Pathways

This compound's inhibition of complex I acts as a central trigger, leading to energy crisis and signaling rewiring that is particularly lethal to cancer cells. The following diagram maps out its multifaceted mechanism of action.

This compound's primary inhibition of mitochondrial complex I triggers a cascade of metabolic and signaling disruptions.

Research Implications and Future Directions

This compound's mechanism presents a promising blueprint for targeting incurable cancers, but challenges remain for its clinical translation.

- Exploiting a Metabolic Vulnerability: The finding that this compound selectively kills PTEN/p53 co-deficient cells is significant as this genotype is linked to highly advanced, metastatic prostate cancer [1]. This offers a strategy to target a defined genetic subset of tumors.

- Overcoming Therapy Resistance: this compound shows efficacy in models of BRAF inhibitor-resistant melanoma, where resistance is often associated with increased mitochondrial oxidative phosphorylation [2] [3]. Inhibiting complex I directly counteracts this adaptive mechanism.

- Challenges and Mitigation Strategies: A major obstacle is this compound's potential neurotoxicity, linked to its complex I inhibition in dopaminergic neurons, which can cause Parkinsonian-like symptoms [5] [6]. Research focuses on:

- Structural Analogs: Developing derivatives like L80 and SH-1242 that retain anticancer activity but show reduced neurotoxicity by targeting the C-terminal domain of Hsp90 instead of, or in addition to, mitochondrial effects [5].

- Nanotechnology: Liposomal encapsulation or other nano-delivery systems to improve targeted delivery to tumors and reduce off-target exposure [7] [5].

- Emerging Biological Roles: Surprisingly, in non-mammalian models like C. elegans, low-dose this compound extends lifespan and healthspan in a manner dependent on flavin-containing monooxygenase (FMO) genes, suggesting context-dependent biological effects [4].

References

- 1. Mitochondrial Complex I Inhibitors Expose a Vulnerability ... [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Complex I Inhibitor this compound induces ... [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting mitochondrial dysfunction to overcome BRAF ... [nature.com]

- 4. This compound promotes longevity and healthspan through C. ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound's Anticancer Bioactivity: Challenges and ... [frontiersin.org]

- 6. This compound and Its Role in Chronic Diseases [pubmed.ncbi.nlm.nih.gov]

- 7. This compound targets multiple oncogenic signaling pathways to ... [sciencedirect.com]

Core Structure and Modification Strategies of Deguelin

Deguelin features a rigid pentacyclic framework (rings A-E) [1] [2]. The DE-ring system forms a dimethylbenzopyran structure that acts as a distinctive pharmacophore, while the methoxy groups on the A-ring are critical for its bioactivity [1] [2]. The C7 position on the structure is particularly sensitive to modifications, which greatly influence antitumor efficacy [1] [2].

Research has explored several strategies to optimize this structure [1]:

- Modification of Individual Rings: Altering specific rings to enhance interactions with the target.

- Localized Oxidation and Reduction: Changing the oxidation state of specific atoms to modulate activity and properties.

- Targeting Alternative Hsp90 Domains: Shifting focus from the conventional N-terminal domain of Hsp90 to its C-terminal domain to reduce toxicity.

The table below summarizes the key structural features and their roles in this compound's bioactivity.

| Structural Feature | Role in Bioactivity & SAR Insights |

|---|---|

| A-ring (with Methoxy groups) | The methoxy groups at the C9 and C10 positions are crucial for activity. Their removal significantly reduces potency [3]. |

| DE-ring (2,2-dimethyl-2H-chromene) | This moiety is a critical pharmacophore. Its modification or removal leads to a substantial loss of activity [3]. |

| C7 Position | Modifications at this position greatly affect the compound's antitumor efficacy against cancer cells [1] [2]. |

| BC Rings | As six-membered heterocycles, these rings have garnered attention for functional optimization due to their potential for modification [1] [2]. |

Key Derivatives and Their Profiles

SAR studies have yielded several promising derivatives with improved therapeutic profiles. The following diagram illustrates the core-deguelin structure and key modification sites.

This compound's core structure and key modification sites leading to promising derivatives like L80, SH-1242, and SH-14 [1] [4].

Experimental Protocols for Evaluating this compound and Derivatives

To establish SAR, researchers use a suite of biochemical and cellular assays. The workflow for a typical this compound derivative evaluation study can be visualized as follows.

The typical workflow for evaluating this compound derivatives progresses from synthesis to in vivo models [4].

In Vitro Antiproliferative and Apoptotic Assays

- Cell Proliferation (MTT) Assay: Cells are seeded in 96-well plates and treated with serial dilutions of the compound. After an incubation period, MTT reagent is added. Metabolically active cells convert MTT to purple formazan crystals, which are solubilized and quantified by spectrophotometry. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of IC₅₀ values [4].

- Apoptosis Analysis by Flow Cytometry: Cells are treated with the compound, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each stage of cell death [5].

- Cell Proliferation and Apoptosis Double Staining: Cells can be simultaneously stained with EdU (5-ethynyl-2’-deoxyuridine), which incorporates into DNA during synthesis (marking proliferating cells), and Hoechst 33342, which labels all nuclei and can reveal apoptotic morphology (chromatin condensation and nuclear fragmentation). This allows for parallel quantification of proliferation inhibition and apoptosis induction in the same sample [5].

Mechanistic and Target Engagement Studies

- Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE gel electrophoresis, then transferred to a membrane. The membrane is probed with specific primary antibodies against target proteins and then with enzyme-linked secondary antibodies. Detection is achieved using chemiluminescence, revealing changes in protein expression and post-translational modifications [4] [6].

- Reverse Phase Protein Array (RPPA): This high-throughput immunoassay involves spotting cell lysates in serial dilutions onto nitrocellulose-coated slides. Each slide is probed with a single, highly specific primary antibody, followed by a colorimetric detection system. This allows for the simultaneous quantification of hundreds of proteins and phosphoproteins across many samples, providing a broad view of signaling pathway modulation [4].

- Molecular Docking Studies: Computational modeling is used to predict the interaction between this compound derivatives and their target, such as the C-terminal domain of Hsp90. The 3D structure of the target protein is prepared, and the small molecule is docked into the binding pocket to identify key interacting residues and estimate binding affinity [1] [7].

Primary Signaling Pathways and Molecular Targets

This compound exerts its anticancer effects by modulating multiple oncogenic signaling pathways. Its activity is largely attributed to its function as a natural Hsp90 inhibitor, disrupting the chaperone's function and leading to the proteasomal degradation of its client proteins [1] [3]. The following diagram summarizes its complex mechanism of action.

This compound's multifaceted anticancer mechanism involves Hsp90 inhibition, downstream pathway modulation, and ROS generation [1] [5] [6].

The quantitative effects of this compound on these pathways in various cancer models are summarized below.

| Cancer Model (Cell Line) | Key Findings & Quantitative Effects |

|---|---|

| Lung Cancer (NCI-1975) | Induced ROS; IC₅₀ of 42.6 µM; suppression of p-Akt and activation of Caspase-3; effects partially reversed by antioxidant NAC [5]. |

| Triple-Negative Breast Cancer (MDA-MB-231) | Inhibited tumor growth in vivo at 2-4 mg/kg; downregulated p-Akt, p-ERK, NF-κB, c-Myc, and Survivin [6]. |

| Non-Small Cell Lung Cancer (H460) | At 50-100 nM, induced degradation of Hsp90 client proteins (e.g., HIF-1α, Akt) via RPPA analysis [4]. |

Future Directions and Conclusions

The future of this compound research lies in further optimizing its scaffold. Promising strategies include leveraging virtual screening to discover novel chemotypes that bind the Hsp90 C-terminal domain [7] and refining existing derivatives to fully separate anticancer efficacy from neurotoxic effects.

References

- 1. This compound's Anticancer Bioactivity: Challenges and ... [frontiersin.org]

- 2. This compound's Anticancer Bioactivity: Challenges and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. A Novel Derivative of the Natural Agent this compound for ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces the apoptosis of lung cancer cells through ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Action Involves c-Met and EGFR Signaling ... [journals.plos.org]

- 7. In Silico Discovery and Optimisation of a Novel Structural ... [mdpi.com]

Deguelin in vivo xenograft mouse model protocol

Deguelin Efficacy in Mouse Xenograft Models

The following table summarizes key parameters and findings from recent in vivo studies utilizing this compound in various cancer xenograft models.

| Tumor Model | Dosing Regimen | Reported Efficacy | Primary Findings | Citation |

|---|---|---|---|---|

| Prolactinoma (GH3 cells) | 4 mg/kg, IP injection, every other day for 2 weeks. | Significantly inhibited tumor growth. | Reduced AKT phosphorylation and CREB3L1 levels in treated xenografts. | [1] |

| Non-Small Cell Lung Cancer (PC9 cells) | 4 mg/kg, Oral gavage, 3 days per week (on days 1, 3, 5) for 3 weeks. | Displayed significant antitumor ability. | Upregulated tumor suppressor genes PTEN and KLF4. | [2] |

| Various Cancers (Endothelial Progenitor Cells) | 2 mg/kg (Administration route not specified in excerpt). | Suppressed tumor growth and lung metastasis. | Inhibited the incorporation of bone marrow-derived EPCs into tumor vessels. | [3] |

| Esophageal Squamous Cell Carcinoma | Dosage not fully specified in excerpt; confirmed in vivo anti-tumor effect. | Inhibited growth of ESCC tumor xenografts. | Identified as an Aurora B kinase inhibitor; blocked phosphorylation of histone H3. | [4] |

Experimental Protocol for Prolactinoma Xenograft Model

Here is a detailed methodology based on the most comprehensive protocol from the study on dopamine agonist-resistant prolactinoma [1].

Animal and Housing

- Strain: Nude mice (specific strain not detailed).

- Housing: Maintained under standard pathogen-free conditions.

Cell Line and Xenograft Establishment

- Cell Line: Rat pituitary tumor GH3 cells.

- Procedure: Subcutaneously inject GH3 cells to establish xenografts. The study did not specify the exact number of cells injected.

Compound Formulation and Administration

- Compound: this compound, sourced from MedChemExpress (MCE).

- Vehicle: Dissolved in DMSO for stock solution, then further diluted for administration.

- Dosing: 4 mg/kg.

- Route: Intraperitoneal (IP) injection.

- Schedule: Administered every other day for two weeks.

Tumor Monitoring and Endpoint Analysis

- Tumor Measurement: Tumor dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: Volume = (width² × length)/2.

- Endpoint Analyses:

- Tumor Tissues: Harvested for weight measurement and molecular analysis (e.g., Western blot to assess AKT phosphorylation and CREB3L1 levels).

- Blood Serum: Collected to measure prolactin levels using an ELISA kit.

Key Considerations for Your Study

- Dosage Selection: The effective dose varies between 2 mg/kg and 4 mg/kg across studies. A dose-response study (e.g., testing 2, 4, and possibly 6 mg/kg) is recommended to determine the optimal efficacy and tolerability for your specific model [1] [2] [3].

- Administration Route: Both intraperitoneal (IP) injection and oral gavage have been used successfully. Your choice may depend on the compound's bioavailability and your experimental setup [1] [2].

- Toxicity Monitoring: While not explicitly detailed in these protocols, it is a standard and critical practice to:

- Monitor mice daily for signs of distress.

- Record body weight at least twice weekly to assess systemic toxicity.

- Neurotoxicity Note: Be aware that this compound, as a rotenoid, can inhibit mitochondrial complex I. Some studies report potential neurotoxicity, including Parkinsonian-like symptoms, which is a significant consideration for clinical translation. Structural derivatives of this compound are being explored to mitigate this issue [5].

Proposed Workflow and Mechanism of Action

The diagram below integrates the experimental workflow with the key molecular mechanisms of this compound identified in these studies.

Future Research Directions

To strengthen the translational potential of this compound, future studies could focus on:

- Novel Formulations: Investigate nanoparticular delivery systems (e.g., PEG-PCL nano-micelles) to improve this compound's bioavailability and reduce potential systemic toxicity [6].

- Combination Therapy: Explore the efficacy of this compound in combination with standard chemotherapeutic agents, as it has been shown to reverse resistance in some cancer cell types [6].

- Toxicity Profiling: Conduct comprehensive toxicological studies, including detailed neurological assessments, to better define the therapeutic window.

I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

- 1. This compound inhibits growth and prolactin synthesis in ... [nature.com]

- 2. This compound Attenuates Non-Small-Cell Lung Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits vasculogenic function of endothelial ... [oncotarget.com]

- 4. This compound, an Aurora B Kinase Inhibitor, Exhibits Potent Anti ... [sciencedirect.com]

- 5. This compound's Anticancer Bioactivity: Challenges and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Paclitaxel Loaded PEG-PCL Nano-Micelles ... [imrpress.com]

Comprehensive Application Notes and Protocols: Analysis of Deguelin-Induced Apoptosis via Annexin V Flow Cytometry

Introduction to Deguelin and Its Antitumor Properties

This compound is a natural rotenoid isolated from several plant species including Mundulea sericea (Leguminosae) and Derris trifoliata Lour. that demonstrates potent antitumor effects across various cancer types. This compound possesses a unique tricyclic fused skeleton (benzopyran-fused-pyran-benzopyran structure) with a molecular weight of 394.42 Da, which serves as the foundation for its diverse biological activities [1]. This compound has emerged as a promising chemopreventive agent due to its ability to simultaneously target multiple intracellular signaling pathways, effectively inhibiting cancer cell proliferation, promoting apoptosis, impeding angiogenesis, and preventing metastasis at multiple critical points in tumor development [1]. The compound's multimodal mechanism of action makes it particularly valuable for oncology research, especially in the context of treatment-resistant cancers where conventional therapies often fail.

The significance of this compound in current cancer research stems from its potent activity against various malignancies that demonstrate resistance to standard treatments. For instance, in dopamine agonist-resistant prolactinomas—which present a significant clinical challenge due to their unresponsiveness to first-line therapies—this compound ranked among the top 10 most potent agents in high-throughput drug screening across eight organoid platforms, effectively suppressing tumor growth in seven of the eight models [1]. Similarly, this compound has demonstrated efficacy against colorectal cancer, lung squamous cell carcinoma, and non-small cell lung cancer, where current targeted therapies provide limited benefit [2] [3] [4]. This broad-spectrum activity, combined with its favorable toxicity profile observed in xenograft models, positions this compound as an attractive candidate for further therapeutic development and mechanistic studies [2].

Mechanisms of this compound-Induced Apoptosis

Multimodal Pro-Apoptotic Signaling Pathways

This compound induces apoptosis through multiple interconnected signaling pathways, demonstrating its capacity to target cancer cells via several simultaneous mechanisms. One well-characterized pathway involves the activation of p38 MAPK signaling, which has been specifically documented in colorectal cancer cells. When CRC cell lines (SW620 and RKO) were treated with this compound, researchers observed significant phosphorylation and activation of p38 MAPK, followed by upregulation of pro-apoptotic proteins including cleaved caspase-3 and cleaved PARP, along with downregulation of anti-apoptotic proteins Bcl-2 and survivin [2] [3]. The critical role of p38 MAPK in this process was confirmed through inhibition experiments using SB203580 (a specific p38 MAPK inhibitor), which substantially attenuated this compound-induced proliferative inhibition and apoptosis, providing compelling evidence that p38 MAPK activation is essential for this compound's pro-apoptotic effects in colorectal cancer models [2].

Another significant mechanism involves this compound's impact on the PI3K/AKT signaling axis, which has been observed across multiple cancer types. In prolactinoma cells, this compound was shown to inhibit the PI3K/AKT/CREB3L1 pathway while simultaneously targeting ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis [1]. This dual action resulted in reduced cell viability and increased apoptosis in both GH3 and MMQ prolactinoma cell lines. Additionally, in lung cancer cells, this compound has been demonstrated to induce a ROS-driven Akt pathway inhibition, where the compound stimulates generation of reactive oxygen species that subsequently lead to decreased Akt phosphorylation and activation of caspase-3-mediated apoptosis [5]. This effect was partially reversible with the antioxidant N-acetyl-cysteine (NAC), supporting the involvement of oxidative stress in this compound's mechanism of action [5].

Additional Molecular Targets and Pathway Regulation

Galectin-1 Dependent Apoptosis in Lung SCC: this compound induces apoptosis in lung squamous cell carcinoma cells through downregulation of galectin-1, a β-galactoside-binding protein highly expressed in various malignancies. Reduced galectin-1 expression leads to suppression of the Ras/Raf/ERK pathway, creating a pro-apoptotic environment. Experimental evidence confirms that galectin-1 overexpression attenuates this compound-induced apoptosis, while galectin-1 knockdown sensitizes cancer cells to this compound treatment, demonstrating this pathway's critical role [4].

Cell Cycle Arrest and Anti-Angiogenic Effects: Beyond direct apoptosis induction, this compound influences cell cycle progression and tumor angiogenesis. The compound has been shown to cause cell cycle arrest at specific checkpoints, further inhibiting tumor proliferation. Additionally, this compound acts as an antiangiogenic agent by targeting hypoxia-inducible factor-1α (HIF-1α), disrupting the tumor's ability to develop new blood vessels necessary for growth and metastasis [2].

Table 1: Key Signaling Pathways in this compound-Induced Apoptosis

| Pathway | Molecular Targets | Biological Outcome | Cancer Models |

|---|---|---|---|

| p38 MAPK | Phospho-p38 MAPK ↑, Cleaved caspase-3 ↑, Cleaved PARP ↑, Bcl-2 ↓, Survivin ↓ | Cell cycle arrest, Apoptosis induction | Colorectal cancer [2] [3] |

| PI3K/AKT/CREB3L1 | p-AKT ↓, CREB3L1 ↓, ODC ↓, Putrescine ↓ | Reduced cell viability, Growth inhibition, Apoptosis | Prolactinoma [1] |

| ROS/Akt | Intracellular ROS ↑, p-Akt ↓, Cleaved caspase-3 ↑ | Oxidative stress, Apoptosis | Non-small cell lung cancer [5] |

| Galectin-1/Ras/Raf/ERK | Galectin-1 ↓, H-Ras ↓, p-ERK ↓ | Apoptosis induction, Growth suppression | Lung squamous cell carcinoma [4] |

Quantitative Assessment of this compound Activity

Pro-Apoptotic Effects Across Cancer Models

The pro-apoptotic efficacy of this compound has been quantitatively demonstrated across numerous cancer types using standardized assays. In colorectal cancer models, this compound treatment resulted in a time-dependent and dose-dependent induction of apoptosis, with significant apoptosis observed at concentrations in the micromolar range [2]. Similarly, in prolactinoma cell lines, this compound exhibited potent anti-proliferative effects with IC50 values of 0.1518 μM for GH3 cells and 0.2381 μM for MMQ cells as measured by CCK-8 assay [1]. These values indicate remarkable potency against dopamine agonist-resistant prolactinomas, a particularly challenging clinical variant. The consistency of this compound's effects across diverse cancer lineages underscores its broad-spectrum antitumor properties and potential utility against various malignancies.

In lung cancer models, this compound demonstrated significant dose-responsive cytotoxicity against multiple cell lines. For NCI-1975 non-small cell lung cancer cells, the IC50 was determined to be 42.6 μM, while NCI-H446 small cell lung cancer cells showed slightly greater sensitivity with an IC50 of 38.3 μM [5]. Importantly, in lung squamous cell carcinoma models, this compound induced apoptosis through the previously mentioned galectin-1 mediated pathway, with efficacy observed at concentrations ranging from 0.1 to 1 μM in both SK-MES-1 and NCI-H520 cell lines [4]. The differential sensitivity across cancer types suggests tissue-specific uptake or pathway activation, highlighting the importance of dose optimization for specific experimental systems.

In Vivo Efficacy and Toxicity Profile

The translational potential of this compound is supported by compelling in vivo evidence from xenograft mouse models. In colorectal cancer studies, oral administration of this compound at 4 mg/kg significantly suppressed tumor growth in subcutaneous xenograft models without obvious toxicity [2]. Similarly, in prolactinoma xenograft models, this compound administration (4 mg/kg, intraperitoneally, every other day for two weeks) significantly inhibited tumor growth with corresponding reductions in both AKT phosphorylation and CREB3L1 levels in treated xenografts [1]. These findings demonstrate that this compound retains its anti-tumor efficacy in complex physiological environments while maintaining a favorable safety profile at therapeutic doses, addressing a critical concern in cancer drug development.

Table 2: Quantitative Pro-Apoptotic Effects of this compound Across Cancer Models

| Cancer Type | Cell Line/Model | Key Assays | Effective Concentrations/IC50 | Key Apoptotic Markers |

|---|---|---|---|---|

| Colorectal Cancer | SW620, RKO | CCK-8, Annexin V/PI Flow Cytometry, Western Blot | Dose-dependent effects (0.1-1 μM) | Cleaved caspase-3 ↑, Cleaved PARP ↑, Bcl-2 ↓, Survivin ↓ [2] [3] |

| Prolactinoma | GH3, MMQ | CCK-8, CellTiter-Glo, Flow Cytometry | IC50: 0.1518 μM (GH3), 0.2381 μM (MMQ) | ODC activity ↓, Putrescine ↓, p-AKT ↓ [1] |

| Non-Small Cell Lung Cancer | NCI-1975 | MTT, EdU/Hoechst staining, Flow Cytometry | IC50: 42.6 μM | ROS ↑, p-Akt ↓, Cleaved caspase-3 ↑ [5] |

| Lung Squamous Cell Carcinoma | SK-MES-1, NCI-H520 | WST-8, Annexin V/PI Flow Cytometry, Western Blot | 0.1-1 μM | Galectin-1 ↓, H-Ras ↓, p-ERK ↓, Bax/Bcl-2 ratio ↑ [4] |

| In Vivo Models | SW620 xenograft, GH3 xenograft | Tumor volume measurement, TUNEL, Western Blot | 4 mg/kg (oral or intraperitoneal) | Tumor growth inhibition ↑, TUNEL-positive cells ↑ [2] [1] |

Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay

Workflow and Experimental Setup

The following workflow illustrates the key steps in the Annexin V/Propidium Iodide apoptosis assay protocol:

Materials and Equipment Requirements

Essential Reagents:

- Annexin V FLUOS staining kit (e.g., F. Hoffmann-La Roche, catalog #11858777001) containing ready-to-use Annexin-V-FLUOS solution, propidium iodide solution, and incubation buffer [6]

- Phosphate-buffered saline (PBS), pH 7.4: 8 g NaCl, 0.2 g KCl, 2.3 g Na2HPO4, 0.22 g KH2PO4 in 800 ml distilled H2O [6]

- Cell culture reagents: Trypsin, complete growth medium appropriate for cell line

- 1X Binding buffer: 10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2 (prepared by 1:10 dilution of 10X stock) [7]

Equipment:

- Flow cytometer with capability for FITC/FL1 (Annexin V) and PE/FL2 (PI) detection [6] [8]

- Centrifuge with capacity for 670 × g centrifugation [6]

- T25 culture flasks and standard cell culture equipment [6]

- 12 × 75 mm round-bottom tubes suitable for flow cytometry [8]

Step-by-Step Staining Protocol

Cell Preparation and Treatment:

- Seed cells at a density of 1 × 10^6 cells in T25 culture flasks and allow to adhere overnight [6].

- Treat cells with this compound at optimized concentrations (typically 0.1-50 μM based on cancer type) for desired duration (commonly 24-48 hours). Include vehicle-treated controls (DMSO concentration should not exceed 0.1%) [2] [5].

Cell Harvesting:

- Following treatment, carefully collect culture supernatant containing floating apoptotic cells [6].

- Trypsinize adherent cells using standard protocol and combine with previously collected supernatant.

- Centrifuge cell suspensions at 670 × g for 5 minutes at room temperature and discard supernatant [6].

Cell Staining:

- Wash cells twice with cold PBS followed by centrifugation (670 × g, 5 minutes) [8].

- Resuspend cell pellet in 1X Binding Buffer at concentration of 1-5 × 10^6 cells/mL [8] [7].

- Transfer 100 μL of cell suspension (approximately 1-5 × 10^5 cells) to flow cytometry tubes.

- Add 5 μL of fluorochrome-conjugated Annexin V and 5 μL of propidium iodide (PI) staining solution to experimental samples [7].

- For controls, prepare:

- Unstained control: Cells + binding buffer only

- Annexin V only: Cells + Annexin V + binding buffer

- PI only: Cells + PI + binding buffer [6]

Incubation and Analysis:

- Incubate stained cells for 15 minutes at room temperature protected from light [6] [9].

- Add 400 μL of 1X Binding Buffer to each tube without washing to maintain PI in solution [7].

- Analyze samples by flow cytometry within 1 hour using FITC signal detector (FL1) for Annexin V and phycoerythrin emission signal detector (FL2) for PI [9].

Flow Cytometry Data Analysis and Interpretation

Gating Strategy and Population Discrimination

Proper data analysis begins with establishing a robust gating strategy to accurately distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. Using single-stained controls (Annexin V only and PI only), set compensation to account for potential spectral overlap between FITC and PI channels [8] [7]. Establish quadrants on the dot plot (Annexin V-FITC vs PI) based on negative control (untreated) cells, where the majority population appears in the lower left quadrant (double negative) [9].

The interpretation criteria for quadrant analysis follows these principles:

- Viable cells: Annexin V negative / PI negative (lower left quadrant) - Cells with intact membranes that exclude PI and do not expose phosphatidylserine [6] [9].

- Early apoptotic cells: Annexin V positive / PI negative (lower right quadrant) - Cells that expose phosphatidylserine but maintain membrane integrity, excluding PI [6] [7].

- Late apoptotic/necrotic cells: Annexin V positive / PI positive (upper right quadrant) - Cells that expose phosphatidylserine and have lost membrane integrity, allowing PI uptake [6] [9].

- Necrotic cells or debris: Annexin V negative / PI positive (upper left quadrant) - Typically represents cells that have undergone primary necrosis or subcellular debris [9].

Quantification and Statistical Analysis

For accurate quantification, collect sufficient events (typically 10,000 events per sample within the live cell gate) to ensure statistical reliability [8]. The apoptotic index is commonly calculated as the percentage of cells in both early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) [2]. When reporting results, include both the individual population percentages and the total apoptotic index to provide comprehensive assessment of this compound's pro-apoptotic effects.

Statistical analysis should include three independent experimental replicates with results presented as mean ± standard error of the mean (SEM) [2]. Appropriate statistical tests (Student's t-test for comparing two groups or ANOVA with multiple comparisons for more than two groups) should be applied to determine significance between treatment conditions [2]. Representative dot plots from flow cytometry analysis should be included to visually demonstrate the dose-dependent shifts in cell populations following this compound treatment.

Experimental Considerations and Troubleshooting

Critical Factors for Robust Apoptosis Detection

Calcium Concentration: The binding of Annexin V to phosphatidylserine is calcium-dependent, making it critical to avoid buffers containing EDTA or other calcium chelators during sample preparation [8]. Always verify that your binding buffer contains the recommended 2.5 mM CaCl2 concentration [7].

Timing Considerations: Analyze samples immediately (within 1 hour) after staining completion due to adverse effects on cell viability from prolonged exposure to PI [8] [7]. The progression of apoptosis continues ex vivo, so delayed analysis may yield artificially elevated late apoptotic/necrotic populations.

Handling of Adherent Cells: Use gentle trypsinization protocols, as overtrypsinization can damage the phospholipid membrane and cause false positive Annexin V staining [9]. Include serum in the trypsin neutralization step to preserve membrane integrity.

Appropriate Controls: Comprehensive controls are essential for accurate data interpretation. Include unstained cells, single-stained controls (Annexin V only and PI only) for compensation settings, and both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls for apoptosis induction [6] [7].

Troubleshooting Common Issues

High Background Staining: If excessive non-specific binding occurs, optimize washing steps and verify buffer composition. High background can also result from excessive antibody concentrations or inadequate blocking [9].

Weak Annexin V Signal: Weak fluorescence may result from insufficient Annexin V concentration, expired reagents, or incorrect calcium concentration in binding buffer. Ensure proper storage of reagents and prepare fresh buffers for each experiment [9].

Excessive PI Positive Cells: If the majority of cells appear PI positive without corresponding Annexin V staining, this may indicate primary necrosis due to overly harsh treatment conditions or cellular trauma during processing. Optimize this compound concentration and exposure time, and ensure gentle cell handling throughout the protocol [9].

Inconsistent Staining Between Replicates: Inconsistent results typically stem from variations in cell counting, staining volumes, or incubation times. Standardize cell density across samples and use precise pipetting techniques to maintain consistency [8] [9].

Conclusion

The comprehensive protocol outlined in this document provides researchers with a robust methodology for investigating this compound-induced apoptosis using Annexin V/propidium iodide staining coupled with flow cytometric analysis. The multimodal mechanism of this compound—engaging p38 MAPK, PI3K/AKT, ROS/Akt, and galectin-1/Ras/Raf/ERK pathways—makes it a compelling candidate for continued investigation against various malignancies, particularly those with resistance to conventional therapies [2] [1] [5]. The quantitative data summarized from multiple studies demonstrates consistent dose-dependent pro-apoptotic activity across diverse cancer models, supporting its potential therapeutic utility.

When implementing this protocol, researchers should prioritize optimization of this compound concentrations and exposure times for their specific cellular models, as sensitivity varies considerably between cancer types [2] [1] [5]. The inclusion of appropriate pathway-specific inhibitors (e.g., SB203580 for p38 MAPK inhibition) or antioxidants (e.g., NAC for ROS scavenging) can provide mechanistic insights when investigating this compound's mode of action in particular experimental systems [2] [5]. As this compound continues to be investigated in preclinical models, this standardized apoptosis detection protocol will facilitate comparison of results across studies and contribute to the systematic evaluation of its therapeutic potential.

References

- 1. This compound inhibits growth and prolactin synthesis in ... [nature.com]

- 2. This compound induces apoptosis in colorectal cancer cells by ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis in colorectal cancer cells by ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces the Apoptosis of Lung Squamous Cell ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces the apoptosis of lung cancer cells through ... [cancerci.biomedcentral.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using ... [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining for Apoptosis by Flow Cytometry [bio-techne.com]

- 8. Annexin V Staining Protocol for Flow Cytometry [thermofisher.com]

- 9. Annexin V staining assay protocol for apoptosis [abcam.com]

Comprehensive Analysis of Deguelin-Induced Cell Cycle Arrest: Methods and Protocols for Cancer Research

Introduction to Deguelin and Its Anticancer Properties

This compound, a natural rotenoid isolated from plants such as Mundulea sericea, Derris trifoliata Lour., and Tephrosia vogelii Hook. F., has emerged as a promising anticancer agent with significant chemopreventive potential [1]. This compound exhibits a unique pentacyclic structure characterized by a rigid framework of five rings, with the DE-ring framework functioning as a distinctive pharmacophore essential for maintaining its biological activity [1]. This compound demonstrates potent antitumor effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, anti-angiogenic activity, and inhibition of metastasis across various cancer types [1] [2].

The compound's ability to simultaneously target multiple oncogenic signaling pathways makes it particularly valuable for oncology research, especially for aggressive cancer subtypes that often develop resistance to conventional therapies [2]. Research has demonstrated that this compound exerts its anticancer effects at nanomolar concentrations, with studies showing dose-dependent inhibition of cancer cell proliferation in both in vitro and in vivo models [3] [4]. Notably, this compound has shown efficacy against triple-negative breast cancer (TNBC), multiple myeloma, prolactinomas, and other malignancies that present significant treatment challenges in clinical settings [3] [4] [5].

Mechanisms of Cell Cycle Arrest by this compound

Molecular Targets and Signaling Pathways

This compound induces cell cycle arrest through complex interactions with multiple signaling pathways that regulate cellular proliferation and division. The compound demonstrates remarkable versatility in its mechanism of action, targeting different phases of the cell cycle depending on the cancer type and cellular context. Research has identified that this compound primarily modulates the G1/S and G2/M checkpoints through regulation of key cyclins, CDKs, and associated signaling cascades [6] [4]. These effects are mediated through this compound's ability to simultaneously engage multiple molecular targets, including PI3K/Akt, MAPK, NF-κB, and HSP90 pathways, creating a coordinated response that ultimately leads to cell cycle arrest [1] [2].

At the molecular level, this compound has been shown to downregulate cyclin D1 and cyclin E expression, both critical regulators of G1/S transition [6]. Computational studies have revealed that this compound and its derivatives interact with the inhibitory sites of cyclin D1 and cyclin E, with molecular dynamics simulations demonstrating stable binding configurations that interfere with their normal functions [6]. Additionally, this compound targets ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby disrupting intracellular signaling necessary for cell cycle progression [3]. The compound also modulates the PI3K/AKT/CREB3L1 pathway, further contributing to its antiproliferative effects [3].

Cell-Type Specific Mechanisms

The specific mechanisms through which this compound induces cell cycle arrest vary significantly across different cancer types, demonstrating context-dependent activity that researchers must consider when designing experiments. In multiple myeloma cells, this compound primarily induces G2/M phase arrest through modulation of Akt and p38 MAPK signaling pathways, resulting in the accumulation of cells in the G2/M phase and subsequent growth inhibition [4]. Conversely, in endothelial progenitor cells (EPCs) involved in tumor vasculogenesis, this compound causes G1 phase arrest without significant apoptosis, affecting the expression of phosphorylated pRb and E2F transcription factors that control the G1/S transition [7].

In prolactinoma cells, particularly those resistant to dopamine agonists, this compound demonstrates potent activity by concurrently targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase, leading to both G1 and G2/M arrest depending on concentration and exposure time [3]. For triple-negative breast cancer cells, this compound interferes with EGFR and c-Met signaling pathways, downregulating downstream targets such as p-STAT3, c-Myc, and survivin, which collectively contribute to cell cycle disruption [5]. This cell-type specificity highlights the importance of selecting appropriate model systems when studying this compound's effects on the cell cycle.

Table 1: Key Signaling Pathways Targeted by this compound in Different Cancer Types

| Cancer Type | Primary Cell Cycle Arrest Phase | Key Signaling Pathways Affected | Critical Molecular Targets |

|---|---|---|---|

| Multiple Myeloma | G2/M | Akt, p38 MAPK | p53, p21, cyclin B1, Cdc2 [4] |

| Prolactinoma | G1 and G2/M | PI3K/AKT/CREB3L1, ODC | CREB3L1, ornithine decarboxylase [3] |

| Triple-Negative Breast Cancer | G1 | c-Met, EGFR, NF-κB | p-STAT3, c-Myc, survivin [5] |

| Endothelial Progenitor Cells | G1 | FAK-Integrin-ILK | pRb phosphorylation, E2F [7] |

| Various Cancers | G1/S | HSP90, Cyclin-CDK | Cyclin D1, cyclin E [1] [6] |

Experimental Protocols for Analyzing this compound-Induced Cell Cycle Arrest

Cell Culture and Treatment Conditions

Proper cell culture techniques and standardized treatment conditions are fundamental for obtaining reproducible results when studying this compound-induced cell cycle arrest. Researchers should begin with well-characterized cell lines appropriate for their specific research questions, with multiple myeloma (U266), prolactinoma (GH3 and MMQ), triple-negative breast cancer (MDA-MB-231, MDA-MB-468, BT-549, BT-20), and endothelial progenitor cells representing common model systems used in this compound research [3] [4] [5].

Cell Culture Maintenance:

- Maintain cells in appropriate media (RPMI-1640 for U266 multiple myeloma cells; DMEM for GH3 and MMQ prolactinoma cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin [3] [4].

- Culture cells at 37°C in a humidified incubator with 5% CO₂ and 95% air.

- Passage cells routinely using 0.05% trypsin/EDTA when they reach 80-90% confluence.

- Use cells within 20 passages to maintain stable cellular characteristics [3].

This compound Preparation and Treatment:

- Prepare a 10 mM stock solution of this compound in 100% ethanol [5].

- Create working solutions by diluting the stock in absolute ethanol to 1 mM concentration [5].

- For in vitro treatments, use this compound concentrations typically ranging from 50 nM to 100 μM, depending on the cell type and specific assay [3] [4].

- Include vehicle controls (ethanol at equivalent concentrations) in all experiments, ensuring the final ethanol concentration does not exceed 0.1% to avoid solvent toxicity.

- Treatment duration generally ranges from 24 to 72 hours, with time-course experiments recommended to capture dynamic effects on cell cycle progression [4] [5].

Flow Cytometry-Based Cell Cycle Analysis

Flow cytometry represents the gold standard method for quantifying this compound-induced cell cycle arrest, providing precise distribution of cells across different cell cycle phases. This protocol outlines a comprehensive approach for analyzing this compound-treated cells using propidium iodide (PI) staining and flow cytometry, adaptable to various cancer cell models.

Cell Harvesting and Fixation:

- Collect both floating and adherent cells by gentle trypsinization to ensure complete population representation.

- Wash cells twice with cold phosphate-buffered saline (PBS) to remove media components.

- Resuspend cell pellets (approximately 1×10⁶ cells) in 0.5 mL of PBS.

- Fix cells by adding 4.5 mL of 70% ethanol dropwise while vortexing gently to prevent clumping.

- Incubate fixed cells at 4°C for at least 2 hours or up to 24 hours for optimal results.

Staining and Analysis:

- Centrifuge fixed cells at 300 × g for 5 minutes and carefully decant ethanol.

- Wash cells once with PBS to remove residual ethanol.

- Resuspend cell pellet in 500 μL PI/RNase staining solution (commercially available kits such as Cell Cycle Kit from Solarbio or equivalent).

- Incubate stained cells for 30 minutes at room temperature in the dark to prevent photobleaching.

- Analyze samples using a flow cytometer equipped with a 488 nm laser and appropriate filters for PI detection (e.g., 617 nm emission).

- Collect a minimum of 10,000 events per sample, excluding debris and doublets through appropriate gating strategies.

- Analyze data using flow cytometry software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases [3] [4] [7].

Molecular Analysis of Cell Cycle Regulators

Understanding the molecular mechanisms underlying this compound-induced cell cycle arrest requires comprehensive analysis of cell cycle regulatory proteins and their expression patterns. This protocol describes methods for investigating this compound's effects on key cyclins, CDKs, and signaling pathways involved in cell cycle control.

Western Blot Analysis:

- Lyse this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantify protein concentration using a BCA assay to ensure equal loading.

- Separate 75 μg of total protein per sample by SDS-PAGE (10% gel) and transfer to PVDF membranes.

- Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies against key cell cycle regulators: cyclin D1, cyclin E, p21, p27, pRb, phospho-Rb, Cdc2, cyclin B1, and corresponding phosphorylation-specific antibodies [6] [4] [5].

- Include antibodies against signaling molecules such as p-Akt, p-ERK, p-STAT3, and CREB3L1 to investigate pathway activation [3] [5].

- Incubate with appropriate HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence (ECL) reagents.

- Normalize protein expression to housekeeping controls such as β-actin or GAPDH.

Quantitative RT-PCR Analysis:

- Extract total RNA from this compound-treated cells using TRIzol reagent according to manufacturer's instructions.

- Synthesize cDNA using a RevertAid First Strand cDNA Synthesis Kit with oligo(dT) primers.

- Perform qRT-PCR reactions using SYBR Green Master Mix on a real-time PCR system.

- Design primers specific for cell cycle regulatory genes of interest, including cyclins, CDKs, CDK inhibitors, and transcription factors.

- Analyze data using the comparative Ct method (2^(-ΔΔCt)) to determine fold changes in gene expression relative to control samples [4].

Data Analysis and Interpretation

Quantitative Assessment of Cell Cycle Distribution

Systematic quantification of cell cycle parameters provides critical insights into this compound's ant proliferative effects and potential mechanisms of action. The following table summarizes typical cell cycle distribution patterns observed across different cancer models following this compound treatment, highlighting the cell-type specific responses that researchers can expect when working with this compound.

Table 2: Cell Cycle Distribution Patterns Following this compound Treatment in Different Cancer Models

| Cell Type | This compound Concentration | Treatment Duration | G0/G1 Phase Change | S Phase Change | G2/M Phase Change | Reference |

|---|---|---|---|---|---|---|

| Multiple Myeloma (U266) | 18 μM | 24 h | Decrease: ~15% | Decrease: ~10% | Increase: ~25% | [4] |

| Prolactinoma (GH3) | 0.2381 μM (IC₅₀) | 48 h | Variable | Variable | Variable | [3] |

| Endothelial Progenitor Cells | 100 nM | 24 h | Increase: ~20% | Decrease: ~15% | Minimal Change | [7] |

| Triple-Negative Breast Cancer (MDA-MB-231) | 500 nM | 72 h | Increase: ~25% | Decrease: ~20% | Minimal Change | [5] |

Expression Profiling of Cell Cycle Regulators

Comprehensive molecular profiling enhances understanding of this compound's mechanism of action and provides biomarkers for assessing its efficacy. The table below summarizes representative changes in key cell cycle regulators following this compound treatment across different experimental models, serving as reference points for researchers analyzing their own data.

Table 3: Representative Changes in Cell Cycle Regulators Following this compound Treatment

| Cell Cycle Regulator | Multiple Myeloma | Prolactinoma | Triple-Negative Breast Cancer | Endothelial Progenitor Cells |

|---|---|---|---|---|

| Cyclin D1 | ↓ Downregulated [6] | ↓ Downregulated [3] | ↓ Downregulated [6] | ↓ Downregulated [7] |

| Cyclin E | ↓ Downregulated [6] | ↓ Downregulated [3] | ↓ Downregulated [6] | ↓ Downregulated [7] |

| p21 | ↑ Upregulated [4] | Variable | ↑ Upregulated [6] | Not Reported |

| p27 | ↑ Upregulated [4] | ↑ Upregulated [3] | ↑ Upregulated [6] | Not Reported |

| Phospho-Rb | ↓ Downregulated [4] | ↓ Downregulated [3] | ↓ Downregulated [5] | ↓ Downregulated [7] |

| Cdc2 | ↓ Downregulated [4] | Not Reported | Not Reported | Not Reported |

| Cyclin B1 | ↓ Downregulated [4] | Not Reported | Not Reported | Not Reported |

Technical Considerations and Optimization

Experimental Design and Optimization

Successful analysis of this compound-induced cell cycle arrest requires careful experimental design and methodological optimization. Based on published research, several key considerations can enhance data quality and reproducibility:

Dose-Response Relationships: Implement comprehensive dose-ranging studies for each new cell model, as this compound's effects show significant concentration dependence. Typical effective concentrations range from nano-molar to low-micromolar levels depending on cell type, with prolactinoma cells (IC₅₀: 0.1518-0.2381 μM) showing particular sensitivity compared to other models [3] [4].

Time-Course Analysis: Conduct detailed time-course experiments to capture dynamic changes in cell cycle distribution, as this compound's effects evolve over time. Most studies analyze effects at 24, 48, and 72 hours to establish temporal patterns [4] [5].

Combination Treatments: Explore this compound's interactions with conventional chemotherapeutic agents and targeted therapies, as research indicates potential synergistic effects. For example, this compound has been shown to sensitize cancer cells to doxorubicin and enhance radiation response [4] [8].

Validation Methods: Correlate flow cytometry data with other assessment methods, including clonogenic assays, cell viability assays (MTT, CCK-8), and morphological analysis to obtain comprehensive understanding of this compound's effects [3] [4].

Troubleshooting Common Issues

Researchers may encounter several technical challenges when studying this compound-induced cell cycle arrest. The following strategies address common issues:

High Background in Flow Cytometry: Ensure proper cell washing after fixation and before staining to reduce background fluorescence. Include RNase treatment in the staining protocol to prevent RNA contamination that can artificially increase the G0/G1 peak.

Variable Efficacy Across Cell Lines: Account for cell-type specific sensitivities by conducting pilot studies to establish appropriate this compound concentrations and treatment durations for each model system.

Solvent Toxicity Concerns: Maintain ethanol concentrations below 0.1% in all treatment conditions and include proper vehicle controls to distinguish this compound-specific effects from potential solvent toxicity [5].

Molecular Analysis inconsistencies: Use multiple reference genes for qRT-PCR normalization and include loading controls for Western blotting to ensure accurate quantification of molecular changes.

Visual Overview of Experimental Workflows

To facilitate implementation of the methodologies described in this document, the following diagrams provide visual overviews of key experimental workflows and signaling pathways relevant to studying this compound-induced cell cycle arrest.

Diagram 1: Experimental workflow for analyzing this compound-induced cell cycle arrest, covering key stages from cell culture to data interpretation.

Diagram 2: Key signaling pathways and molecular mechanisms through which this compound induces cell cycle arrest in various cancer models.

Conclusion

This compound represents a promising multi-targeted agent for cancer research and potential therapeutic development, with its ability to induce cell cycle arrest through modulation of critical regulatory pathways. The protocols and analytical approaches outlined in this document provide researchers with comprehensive methodologies for investigating this compound's effects on cell cycle progression across various experimental models. By implementing these standardized techniques—including flow cytometry, molecular analyses, and comprehensive data interpretation—researchers can generate robust, reproducible data that advances our understanding of this compound's mechanism of action and potential applications in oncology.

The cell-type specific responses to this compound treatment highlighted in this document underscore the importance of careful model selection and methodological optimization when designing studies. Furthermore, the quantitative reference data provided offers valuable benchmarks for comparing results across different laboratory settings. As research on this compound and its derivatives continues to evolve, these application notes and protocols will serve as a foundation for standardized assessment of its cell cycle modulatory activities, potentially facilitating the development of more effective this compound-based therapeutic strategies for cancer treatment.

References

- 1. This compound's Anticancer Bioactivity: Challenges and ... [frontiersin.org]

- 2. This compound targets multiple oncogenic signaling pathways to ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits growth and prolactin synthesis in ... [nature.com]

- 4. This compound inhibits the proliferation of human multiple... [sciendo.com]

- 5. This compound Action Involves c-Met and EGFR Signaling ... [journals.plos.org]

- 6. Molecular interaction studies of this compound and its ... [nature.com]

- 7. This compound inhibits vasculogenic function of endothelial ... [oncotarget.com]

- 8. This compound inhibits the proliferation of human multiple myeloma ... [hrcak.srce.hr]

Comprehensive Application Notes & Protocols: Deguelin Western Blot Analysis for p-Akt and Caspase-3 in Cancer Research

Introduction to Deguelin and Its Anticancer Mechanisms

This compound, a natural rotenoid isolated from plants such as Mundulea sericea, has emerged as a promising chemopreventive agent with potent antitumor activity across various cancer types, including lung, pancreatic, and breast cancers [1] [2]. This compound exerts its profound anticancer effects primarily through induction of apoptosis and regulation of critical survival pathways in cancer cells. Research has demonstrated that this compound specifically targets the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in human cancers [1] [3]. The strategic targeting of this pathway makes this compound a particularly attractive candidate for therapeutic development, especially for cancers characterized by hyperactive Akt signaling.